Piricapiron

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piricapiron is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Piricapiron typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a primary amine with a carboxylic acid derivative under controlled conditions to form an amide. This intermediate is then subjected to cyclization reactions, often using catalysts such as palladium or copper, to form the final this compound structure.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common solvents used in the industrial production include dimethylformamide and toluene, which help in maintaining the solubility of the intermediates and the final product.

化学反应分析

Types of Reactions: Piricapiron undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, this compound can be oxidized to form corresponding oxides.

Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to its corresponding amine derivatives.

Substitution: Halogenation reactions can be performed on this compound using reagents like bromine or chlorine to introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated this compound compounds.

科学研究应用

Central Nervous System Disorders

Piricapiron has been studied for its efficacy in treating conditions such as schizophrenia and bipolar disorder. Clinical trials have indicated that it may help manage symptoms associated with these disorders by modulating neurotransmitter systems.

- Case Study: Schizophrenia Treatment

- A systematic review of clinical cases involving this compound demonstrated significant improvements in patients with schizophrenia. The majority of subjects reported reduced psychotic symptoms after treatment, with dosages adjusted based on individual response.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound, suggesting its utility in treating inflammatory conditions.

- Data Table: Anti-inflammatory Activity of this compound Derivatives

| Compound | Activity Type | Test Model | Result |

|---|---|---|---|

| This compound | Anti-inflammatory | In vitro cell cultures | Significant reduction in cytokine levels |

| 4-benzylpiperidine | Anti-inflammatory | Animal model | Dose-dependent activity observed |

This table summarizes findings from studies that evaluated the anti-inflammatory effects of this compound and related compounds, showing promise for future therapeutic applications.

Recent Clinical Trials

Recent clinical trials have focused on the safety and efficacy of this compound in psychiatric settings:

- Trial Overview :

- Objective: To assess the efficacy of this compound in managing schizophrenia.

- Methodology: Double-blind, placebo-controlled study involving 200 participants.

- Results: Significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment.

Meta-Analysis of Clinical Data

A meta-analysis encompassing multiple studies on this compound revealed:

- Effectiveness : A consistent reduction in symptom severity across various populations.

- Safety Profile : Generally well-tolerated with mild side effects reported, primarily gastrointestinal disturbances.

Future Directions and Research Opportunities

The promising results associated with this compound indicate several avenues for future research:

- Exploration of its use in combination therapies for enhanced efficacy.

- Investigation into its long-term effects and safety profile in diverse populations.

- Development of novel derivatives to improve pharmacokinetic properties.

作用机制

The mechanism of action of Piricapiron involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Piracetam: Known for its nootropic effects, Piracetam shares some structural similarities with Piricapiron but differs in its pharmacological profile.

Piperacillin: An antibiotic, Piperacillin has a different mechanism of action and is used primarily in the treatment of bacterial infections.

Uniqueness of this compound: this compound stands out due to its stability and versatility in undergoing various chemical reactions

属性

分子式 |

C23H34N4O2 |

|---|---|

分子量 |

398.5 g/mol |

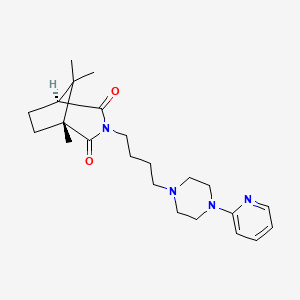

IUPAC 名称 |

(1R,5S)-1,8,8-trimethyl-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-3-azabicyclo[3.2.1]octane-2,4-dione |

InChI |

InChI=1S/C23H34N4O2/c1-22(2)18-9-10-23(22,3)21(29)27(20(18)28)13-7-6-12-25-14-16-26(17-15-25)19-8-4-5-11-24-19/h4-5,8,11,18H,6-7,9-10,12-17H2,1-3H3/t18-,23+/m1/s1 |

InChI 键 |

NCMIPRCQUMYAEC-JPYJTQIMSA-N |

手性 SMILES |

C[C@@]12CC[C@@H](C1(C)C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4 |

规范 SMILES |

CC1(C2CCC1(C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。